6-(Thiophen-2-ylmethyl)pyrimidin-4-ol
Description
Properties
IUPAC Name |
4-(thiophen-2-ylmethyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c12-9-5-7(10-6-11-9)4-8-2-1-3-13-8/h1-3,5-6H,4H2,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHVJUKLCJCTNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC2=CC(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Detailed Reaction Conditions and Mechanisms
| Step | Reagents/Conditions | Description | Outcome/Yield |
|---|---|---|---|
| 1 | 4-Hydroxypyrimidine + 2-thiophenemethylamine, NaOH/K2CO3, EtOH/MeOH, reflux | Base-catalyzed nucleophilic substitution at 6-position of pyrimidine with thiophen-2-ylmethyl group | Moderate to high yield (50-70%) |
| 2 | Microwave irradiation, similar reagents as above | Accelerated reaction with reduced time (minutes vs hours) and improved yield | Up to 80% yield |
| 3 | Continuous flow reactor, automated platform | Scaled-up synthesis with controlled parameters | High purity, scalable |
| 4 | Purification by recrystallization and chromatography | Removal of impurities and isolation of pure compound | >95% purity |
- The nucleophilic substitution mechanism involves the attack of the thiophen-2-ylmethyl amine on the electrophilic carbon at the 6-position of the pyrimidine ring, facilitated by the base which deprotonates the amine to increase nucleophilicity.
- The hydroxyl group at the 4-position remains intact due to selective reaction conditions and the stability of the pyrimidin-4-ol moiety.
Comparative Analysis of Preparation Methods
| Method | Reaction Time | Yield (%) | Purity (%) | Scalability | Notes |
|---|---|---|---|---|---|
| Conventional reflux | 4-8 hours | 50-70 | 90-95 | Moderate | Well-established, but time-consuming |
| Microwave-assisted | 10-30 minutes | Up to 80 | 90-95 | Moderate | Faster, energy-efficient |
| Continuous flow industrial | Variable (minutes to hours) | 70-85 | >95 | High | Suitable for large-scale production |
Summary of Key Data
| Parameter | Value/Condition |
|---|---|
| Molecular formula | C10H9N2OS |
| Molecular weight | ~210.26 g/mol |
| Reaction temperature | 60-80°C (conventional); RT to 100°C (microwave) |
| Reaction time | Hours (conventional); minutes (microwave) |
| Typical solvents | Ethanol, methanol |
| Bases used | NaOH, K2CO3 |
| Purification methods | Recrystallization, column chromatography |
| Yield range | 50-80% |
Chemical Reactions Analysis
Types of Reactions
6-(Thiophen-2-ylmethyl)pyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The hydroxyl group at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Alkylated or acylated pyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry
Antiviral and Anticancer Properties
Research indicates that compounds containing the pyrimidine core, including 6-(thiophen-2-ylmethyl)pyrimidin-4-ol, have shown promise as antiviral and anticancer agents. For instance, derivatives of pyrimidines have been evaluated for their efficacy against HIV and various cancer cell lines. In one study, a series of pyrimidine derivatives exhibited nanomolar activity against HIV-1 in infected cells, demonstrating the potential of this compound class in antiviral drug development .
Mechanism of Action
The mechanism by which these compounds exert their biological effects often involves interaction with specific enzymes or receptors. For example, they may inhibit dihydrofolate reductase, crucial for DNA synthesis, thereby showcasing their potential as anticancer agents. Additionally, compounds with thiophene moieties have been linked to enhanced cytotoxic activity against cancer cells due to their ability to disrupt cellular processes .
Material Science
Organic Electronics
The unique structural properties of this compound make it suitable for applications in organic electronics. Its ability to form stable thin films and its electronic properties can be exploited in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The incorporation of thiophene groups enhances charge transport properties, making these compounds valuable in the field of organic semiconductors.
Synthetic Applications
Building Block in Organic Synthesis
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows for various modifications that can lead to the development of new synthetic methodologies. For instance, it can be used in cross-coupling reactions to form more complex heterocycles or as a precursor for synthesizing biologically active compounds .
Case Studies and Research Findings
| Study Title | Findings | Application |
|---|---|---|
| Synthesis and Evaluation of Pyrimidine Derivatives | Identified several pyrimidine derivatives with significant cytotoxicity against human colon carcinoma cells (IC50 values ranging from 10.72 to 42.63 µM) | Anticancer drug development |
| Development of Non-Nucleoside Reverse Transcriptase Inhibitors | Compounds showed strong binding interactions with viral enzymes, suggesting potential as antiviral agents | HIV treatment |
| Evaluation as COX-2 Inhibitors | Some derivatives demonstrated high potency against COX-2 with IC50 values between 1 and 5 nM | Anti-inflammatory drug development |
Mechanism of Action
The mechanism of action of 6-(Thiophen-2-ylmethyl)pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Key pyrimidine derivatives with structural similarities are compared below:
Key Observations:
- Thiophene vs.
- Electron-Withdrawing Groups: The nitro-phenoxy group in the compound from introduces strong electron-withdrawing effects, which may stabilize the pyrimidine ring but reduce solubility.
- Bioactivity Correlations: Amino and methylthio substituents (e.g., in ) are associated with analgesic/anti-inflammatory effects, suggesting that similar groups in the target compound could modulate biological activity.
Biological Activity
6-(Thiophen-2-ylmethyl)pyrimidin-4-ol is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological activity, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Synthesis
The compound features a pyrimidine ring substituted with a thiophen-2-ylmethyl group at the 6-position and a hydroxyl group at the 4-position. Its molecular formula is CHNOS, with a molar mass of approximately 210.26 g/mol.
Synthesis Methods:
- Conventional Methods: Traditional methods involve multi-step reactions, often yielding moderate to high purity.
- Microwave-Assisted Synthesis: Recent studies have shown that microwave-assisted methods can significantly reduce reaction times and improve yields, achieving up to 80% in some cases .
Antiviral Activity
Research indicates that derivatives of this compound exhibit significant antiviral properties, particularly as inhibitors of HIV-1 reverse transcriptase. Studies demonstrate that these compounds can inhibit enzyme activity at micromolar concentrations, suggesting potential as antiviral agents.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. For instance, it showed promising results against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values indicating potent activity .
Anticancer Potential
In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines such as HeLa and MDA-MB-231. The half-maximal inhibitory concentration (IC) values for these compounds ranged from 38.32 µM to 54.01 µM in human colon carcinoma cells, highlighting their potential as anticancer agents .
The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition: It may inhibit dihydrofolate reductase, an enzyme critical for DNA synthesis, which could explain its anticancer properties .
- Binding Interactions: Molecular docking studies suggest that the compound effectively binds to active sites on target enzymes, disrupting normal biochemical pathways .
Case Studies
- Antiviral Study: A study focused on the antiviral efficacy of pyrimidine derivatives found that this compound exhibited significant inhibition against HIV strains, emphasizing its potential in developing new antiviral therapies.
- Anticancer Research: In a comparative study involving various pyrimidine derivatives, this compound was noted for its ability to induce apoptosis in cancer cells through the inhibition of key metabolic pathways .
Data Summary
| Activity | IC / MIC | Target |
|---|---|---|
| Antiviral | Micromolar | HIV-1 Reverse Transcriptase |
| Antimicrobial | 0.125 µg/mL | MRSA |
| Anticancer | 38.32 - 54.01 µM | Human Colon Carcinoma Cells |
Q & A
Q. What are the common synthetic routes for 6-(Thiophen-2-ylmethyl)pyrimidin-4-ol, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis of this compound typically involves alkylation or substitution reactions. For example, alkylation of pyrimidine precursors with thiophene-containing reagents is a key step. highlights the use of bromomethyl pyrimidine intermediates for alkylation with thiosulfonic acid salts, though this method may require optimization due to competing side reactions. describes a general procedure for synthesizing thiophene-substituted pyrimidines via cyclocondensation or nucleophilic substitution, where temperature and solvent polarity significantly affect regioselectivity.
Table 1: Comparison of Synthetic Approaches
| Method | Key Reagents/Conditions | Yield Range | Challenges | Reference |
|---|---|---|---|---|
| Alkylation of bromopyrimidine | 5-bromomethyl pyrimidine, thiosulfonic acid salts | 40-60% | Competing elimination byproducts | |
| Cyclocondensation | Thiophene-2-carbaldehyde, urea derivatives | 55-75% | Requires anhydrous conditions |
Lower yields in alkylation routes () may arise from steric hindrance or poor leaving-group activation, while cyclocondensation () offers better control over substituent positioning.
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?
Methodological Answer: Structural elucidation relies on NMR (¹H/¹³C), FT-IR , and X-ray crystallography . emphasizes the use of SHELX programs for refining crystallographic data, particularly for resolving hydrogen-bonding networks in pyrimidine derivatives. For NMR, the thiophene methylene protons (CH₂) typically appear as a singlet or multiplet at δ 4.2–4.5 ppm, while pyrimidine ring protons resonate between δ 8.0–8.5 ppm. IR spectroscopy confirms the hydroxyl group (broad peak ~3200 cm⁻¹) and C=S/C=N stretches (1600–1500 cm⁻¹). notes that trifluoromethyl analogs require ¹⁹F NMR for substituent analysis, which can be adapted for related derivatives.
Q. What are the key factors affecting the stability of this compound under different storage and experimental conditions?
Methodological Answer: Stability is influenced by moisture , pH , and light exposure . highlights that thiophene-containing pyrimidines are prone to oxidation under aerobic conditions, requiring storage in inert atmospheres. The hydroxyl group at position 4 participates in tautomerism (keto-enol), which is pH-dependent; acidic conditions stabilize the keto form, while basic media promote enolate formation, potentially altering reactivity. notes that chloromethyl derivatives (e.g., 6-(chloromethyl)pyrimidin-4-ol) are hydrolytically unstable, suggesting analogous sensitivity in thiophene-methyl analogs.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields of this compound derivatives?
Methodological Answer: Yield discrepancies often stem from reagent purity , catalyst loading , or workup protocols . reports failed attempts using chlorosulfonation, attributed to competing sulfonic acid decomposition. To address this, researchers should:
- Optimize stoichiometry via Design of Experiments (DoE) to identify critical parameters.
- Use scavengers (e.g., molecular sieves) to trap reactive byproducts.
- Validate reproducibility using high-resolution LC-MS to track intermediate formation.
Q. What experimental strategies are employed to evaluate the pharmacological activity of this compound, particularly in antitumor studies?
Methodological Answer: outlines a workflow for pyrimidinone analogs:
- In vitro cytotoxicity assays (MTT/WST-1) against cancer cell lines (e.g., MCF-7, A549).
- Apoptosis induction via flow cytometry (Annexin V/PI staining).
- Molecular docking to assess interactions with targets like topoisomerase II or kinases.
- Acute toxicity studies in rodent models to determine LD₅₀ and organ-specific effects. Researchers should prioritize derivatives with IC₅₀ < 10 μM and validate selectivity using non-cancerous cell lines.
Q. How does the substitution pattern on the pyrimidine ring influence the physicochemical and biological properties of this compound analogs?
Methodological Answer: Substituent effects are evaluated through Hammett plots and QSAR modeling . shows that electron-withdrawing groups (e.g., -CF₃ at position 2) increase electrophilicity, enhancing interactions with nucleophilic biological targets. Thiophene-methyl groups (position 6) improve lipophilicity (logP > 2), favoring membrane permeability. compares thiazolopyrimidine analogs, where replacing sulfur with oxygen reduces metabolic stability but increases solubility.
Q. What are the challenges in achieving regioselective functionalization of this compound, and how can they be addressed methodologically?
Methodological Answer: Regioselectivity issues arise due to the symmetry of the pyrimidine ring and competing reaction pathways. demonstrates that directing groups (e.g., -NH₂ at position 2) can guide substitution to specific positions. For late-stage modifications:
- Use Pd-catalyzed cross-coupling (Suzuki/Miyaura) for C-C bond formation at position 4.
- Employ microwave-assisted synthesis to enhance kinetic control over thermal pathways.
- Leverage protecting groups (e.g., TBS for hydroxyl) to block undesired reactivity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
